Adamant-1-ylmagnesium bromide, 0.25 M in ether
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Overview
Description
Adamant-1-ylmagnesium bromide, 0.25 M in ether, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C₁₀H₁₅BrMg and is often used in solution with ether as the solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adamant-1-ylmagnesium bromide is typically synthesized through the reaction of adamantyl bromide with magnesium metal in the presence of an ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C10H15Br+Mg→C10H15MgBr
Industrial Production Methods
On an industrial scale, the production of Adamant-1-ylmagnesium bromide follows similar principles but is optimized for larger quantities. The process involves the use of specialized reactors that can maintain an inert atmosphere and control the temperature precisely. The magnesium metal is often activated by treating it with iodine or a small amount of the alkyl halide to initiate the reaction.
Chemical Reactions Analysis
Types of Reactions
Adamant-1-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Ether is the most commonly used solvent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate the reaction.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Result from substitution and coupling reactions.
Scientific Research Applications
Adamant-1-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of bioactive compounds and drug intermediates.
Catalysis: Used in the development of new catalytic processes for chemical transformations.
Mechanism of Action
The mechanism of action of Adamant-1-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent but with a simpler structure.
Phenylmagnesium Bromide: Contains a phenyl group instead of an adamantyl group.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group.
Uniqueness
Adamant-1-ylmagnesium bromide is unique due to its bulky adamantyl group, which can provide steric hindrance and influence the selectivity of reactions. This makes it particularly useful in the synthesis of complex molecules where control over the reaction pathway is crucial.
Properties
IUPAC Name |
magnesium;adamantan-1-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTYUFJFKDWTBS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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